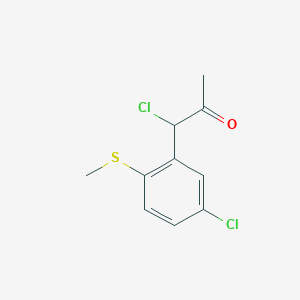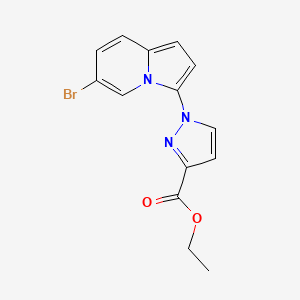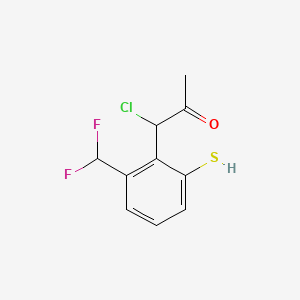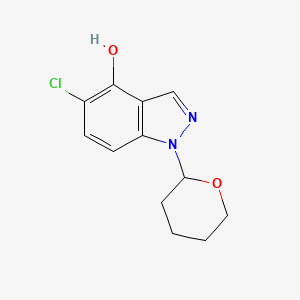![molecular formula C17H20O4 B14045034 Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)
Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzoannulene derivative with a propyl group, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert ketone groups to alcohols.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate include other benzoannulene derivatives and esters with similar functional groups.
Uniqueness
What sets this compound apart is its specific structure, which combines a benzoannulene core with a propyl group and an ester functional group
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)acetate |
InChI |
InChI=1S/C17H20O4/c1-3-5-11-8-9-13-12(10-11)6-4-7-14(15(13)18)16(19)17(20)21-2/h8-10,14H,3-7H2,1-2H3 |
InChI Key |
IFYITIRCFMCENW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=O)C(CCC2)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


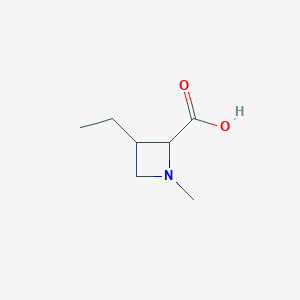
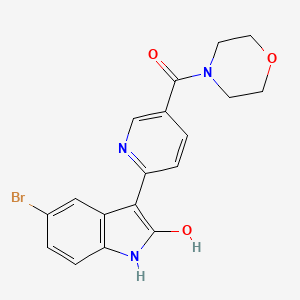
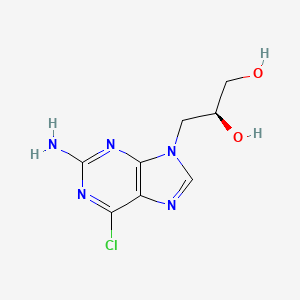
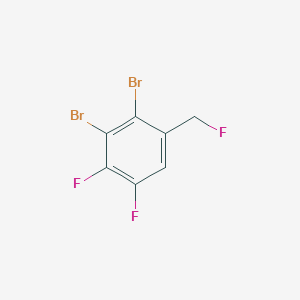
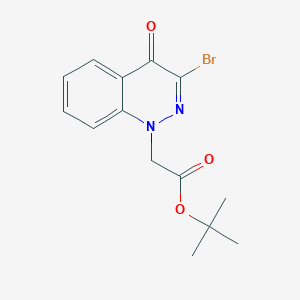
![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
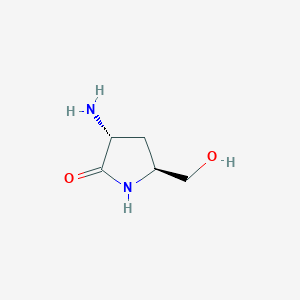
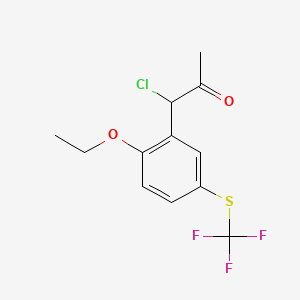
![Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14044992.png)

